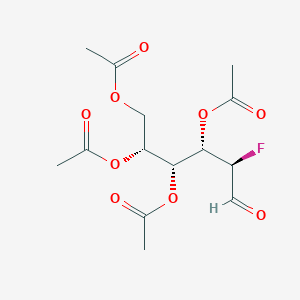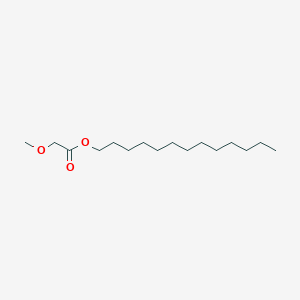![molecular formula C22H29BO4 B13403856 1,3,2-Dioxaborolane, 2-[2,3-dihydro-7-(methoxymethoxy)-1-methyl-1H-benz[e]inden-9-yl]-4,4,5,5-tetramethyl-](/img/structure/B13403856.png)
1,3,2-Dioxaborolane, 2-[2,3-dihydro-7-(methoxymethoxy)-1-methyl-1H-benz[e]inden-9-yl]-4,4,5,5-tetramethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaborolane, 2-[2,3-dihydro-7-(methoxymethoxy)-1-methyl-1H-benz[e]inden-9-yl]-4,4,5,5-tetramethyl- is a boron-containing compound with the molecular formula C22H29BO4 and a molecular weight of 368.28 g/mol . This compound is part of the dioxaborolane family, which is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2-[2,3-dihydro-7-(methoxymethoxy)-1-methyl-1H-benz[e]inden-9-yl]-4,4,5,5-tetramethyl- typically involves the reaction of boronic acids or boronates with diols. The reaction conditions often require the presence of a catalyst and an inert atmosphere to prevent oxidation. The process can be summarized as follows:
Reaction of Boronic Acid with Diol: The boronic acid reacts with a diol to form the dioxaborolane ring.
Catalysis: A catalyst, such as palladium or platinum, is used to facilitate the reaction.
Inert Atmosphere: The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborolane, 2-[2,3-dihydro-7-(methoxymethoxy)-1-methyl-1H-benz[e]inden-9-yl]-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the compound into boranes.
Substitution: The compound can undergo substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenated compounds and strong nucleophiles are often employed.
Major Products
The major products formed from these reactions include boronic acids, boranes, and substituted dioxaborolanes, depending on the reaction conditions and reagents used.
Scientific Research Applications
1,3,2-Dioxaborolane, 2-[2,3-dihydro-7-(methoxymethoxy)-1-methyl-1H-benz[e]inden-9-yl]-4,4,5,5-tetramethyl- has several scientific research applications:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Explored for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborolane, 2-[2,3-dihydro-7-(methoxymethoxy)-1-methyl-1H-benz[e]inden-9-yl]-4,4,5,5-tetramethyl- involves the formation of covalent bonds with target molecules. The boron atom in the compound acts as a Lewis acid, facilitating the formation of stable complexes with nucleophiles. This property is particularly useful in catalysis and organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1,3,2-Dioxaborolane, 2-[2,3-dihydro-7-(methoxymethoxy)-1-methyl-1H-benz[e]inden-9-yl]-4,4,5,5-tetramethyl- is unique due to its specific structural features, which include a methoxymethoxy group and a tetramethyl-substituted dioxaborolane ring. These features confer enhanced stability and reactivity, making it a valuable reagent in various chemical processes.
Properties
Molecular Formula |
C22H29BO4 |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
2-[7-(methoxymethoxy)-1-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-9-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C22H29BO4/c1-14-7-8-15-9-10-16-11-17(25-13-24-6)12-18(20(16)19(14)15)23-26-21(2,3)22(4,5)27-23/h9-12,14H,7-8,13H2,1-6H3 |
InChI Key |
BHYPEQQPFVHGFD-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2C4=C(CCC4C)C=C3)OCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


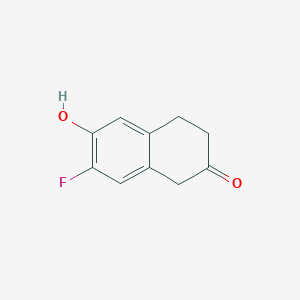
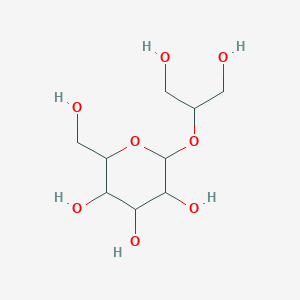
![6-amino-N-[(E)-hydrazinylidenemethyl]pyridine-3-carboxamide](/img/structure/B13403797.png)

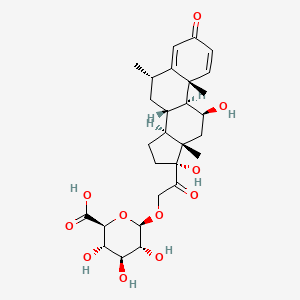

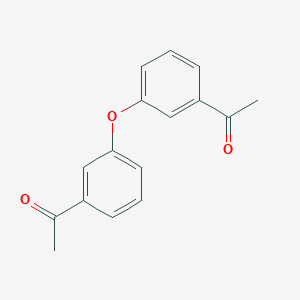
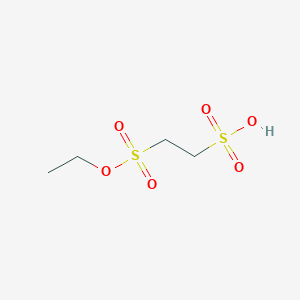
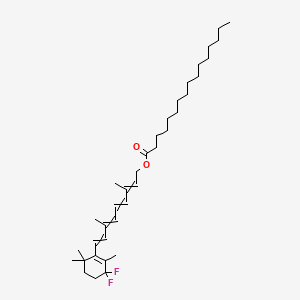
![methyl 2-(4-aminophenyl)-7-[(1-oxidopyridin-1-ium-2-yl)methoxy]-1-oxo-4-(3,4,5-trimethoxyphenyl)isoquinoline-3-carboxylate;hydrochloride](/img/structure/B13403831.png)

![(2R,3R,4R,5S,6S)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane](/img/structure/B13403842.png)
